molecular formula C8H19Br2N B8263313 8-Bromooctan-1-amine hydrobromide

8-Bromooctan-1-amine hydrobromide

Cat. No.: B8263313
M. Wt: 289.05 g/mol
InChI Key: LMNYHHPSAMAXSU-UHFFFAOYSA-N
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Description

8-Bromooctan-1-amine hydrobromide is a chemical compound with the molecular formula C8H19Br2N. It is a derivative of octylamine, where a bromine atom is attached to the eighth carbon of the octane chain, and it is further combined with hydrobromic acid to form the hydrobromide salt. This compound is often used in organic synthesis and various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromooctan-1-amine hydrobromide typically involves the bromination of octylamine. One common method is the reaction of octylamine with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective bromination at the eighth carbon position. The resulting 8-bromooctan-1-amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors where octylamine is continuously fed and reacted with bromine. The process is optimized for high yield and purity, and the final product is crystallized and purified to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Bromooctan-1-amine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 8-hydroxyoctan-1-amine.

    Reduction Reactions: The compound can be reduced to octylamine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products

    Substitution: 8-Hydroxyoctan-1-amine.

    Reduction: Octylamine.

    Oxidation: 8-Bromo-octanoic acid or 8-Bromo-octanal.

Scientific Research Applications

8-Bromooctan-1-amine hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological processes involving amine derivatives.

    Medicine: Investigated for potential therapeutic uses due to its structural similarity to biologically active amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromooctan-1-amine hydrobromide involves its interaction with molecular targets through its amine and bromine functional groups. The bromine atom can participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chlorooctan-1-amine hydrobromide
  • 8-Iodooctan-1-amine hydrobromide
  • 8-Fluorooctan-1-amine hydrobromide

Uniqueness

8-Bromooctan-1-amine hydrobromide is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.

Properties

IUPAC Name

8-bromooctan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18BrN.BrH/c9-7-5-3-1-2-4-6-8-10;/h1-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNYHHPSAMAXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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